

Application Notes and Protocols for 2-Chloro-4'-fluoroacetophenone

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Compound of Interest

Compound Name: 2-Chloro-4'-fluoroacetophenone

Cat. No.: B045902

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This document provides comprehensive safety information, application notes, and detailed experimental protocols for **2-Chloro-4'-fluoroacetophenone** (CAS No. 456-04-2). This versatile chemical intermediate is a key building block in the synthesis of a variety of compounds, particularly in the pharmaceutical and agrochemical industries.

Safety Data Sheet Summary

2-Chloro-4'-fluoroacetophenone should be handled with care in a well-ventilated laboratory setting, utilizing appropriate personal protective equipment (PPE). The following tables summarize the key safety and physical data.

Table 1: Physical and Chemical Properties

Property	Value	Reference
Molecular Formula	C ₈ H ₆ ClFO	[1]
Molecular Weight	172.58 g/mol	[1]
Appearance	White to light yellow crystalline solid/flakes	[1][2]
Melting Point	47-50 °C	[3]
Boiling Point	247 °C	[1]
Flash Point	110 °C (closed cup)	[1][3]
Solubility	Insoluble in water	[4]

Table 2: Hazard Identification and GHS Classification

Hazard	GHS Classification	Precautionary Statements	Reference
Acute Toxicity, Oral	Category 3: Toxic if swallowed	P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.	[5]
Skin Corrosion/Irritation	Category 1B: Causes severe skin burns and eye damage	P280: Wear protective gloves/ protective clothing/ eye protection/ face protection. P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/ shower.	[5]
Serious Eye Damage/Eye Irritation	Category 1: Causes serious eye damage	P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.	[5]
Specific Target Organ Toxicity (Single Exposure)	Category 3: May cause respiratory irritation	P261: Avoid breathing dust/ fume/ gas/ mist/ vapours/ spray.	[3]

Table 3: Handling and Storage

Aspect	Recommendation	Reference
Handling	Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Provide appropriate exhaust ventilation.	[1]
Storage	Store in a cool, dry, and well-ventilated place. Keep container tightly closed.	[1]
Incompatible Materials	Strong oxidizing agents, strong bases.	[6]

Applications in Synthesis

2-Chloro-4'-fluoroacetophenone is a valuable precursor in organic synthesis due to its reactive α -chloro ketone and fluorinated phenyl ring functionalities. These features make it an essential component in the development of pharmaceuticals and agrochemicals.[7]

Key Applications:

- **Pharmaceutical Intermediates:** It serves as a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs), including anti-inflammatory, analgesic, antiviral, and antifungal agents.[2] For instance, it is a key precursor in the synthesis of Roluperidone, a 5-HT_{2A} and σ ₂ receptor antagonist.[7]
- **Agrochemicals:** This compound is utilized in the formulation of pesticides and herbicides.[2]
- **Material Science:** It finds applications in the production of specialty polymers.[2]
- **Organic Synthesis:** The reactive chlorine atom is readily displaced by nucleophiles, and the ketone functionality can participate in condensation reactions, making it a versatile reagent for creating diverse molecular architectures.

Experimental Protocols

The following are detailed protocols for the synthesis of **2-Chloro-4'-fluoroacetophenone** via Friedel-Crafts acylation and a representative protocol for its subsequent use in a nucleophilic substitution reaction.

Protocol 1: Synthesis of **2-Chloro-4'-fluoroacetophenone** via Friedel-Crafts Acylation

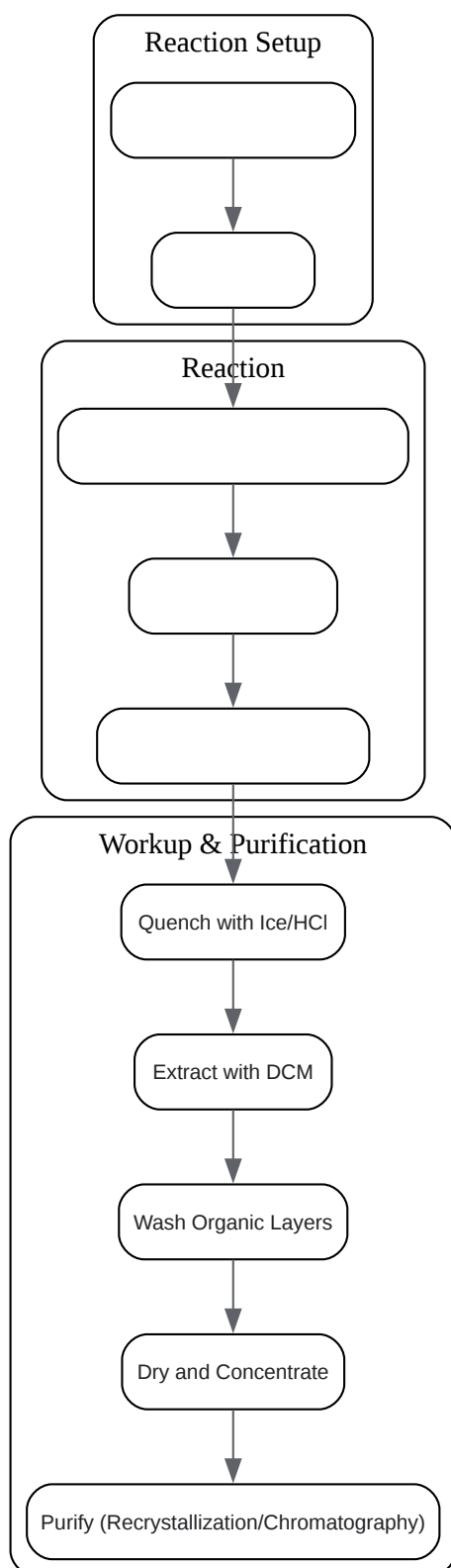
This protocol is based on the principles of the Friedel-Crafts acylation reaction, a widely used method for the preparation of aryl ketones.

Materials:

- Fluorobenzene
- Chloroacetyl chloride
- Anhydrous aluminum trichloride (AlCl_3)
- Dichloromethane (DCM), anhydrous
- Hydrochloric acid (HCl), concentrated
- Deionized water
- Anhydrous magnesium sulfate (MgSO_4)
- Round-bottom flask
- Addition funnel
- Magnetic stirrer
- Ice bath
- Separatory funnel
- Rotary evaporator

Procedure:

- **Reaction Setup:** In a clean, dry round-bottom flask equipped with a magnetic stirrer and an addition funnel, suspend anhydrous aluminum trichloride in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
- **Cooling:** Cool the suspension to 0-5 °C using an ice bath.
- **Addition of Reactants:** Slowly add a solution of chloroacetyl chloride in anhydrous dichloromethane to the cooled suspension with vigorous stirring.
- **Addition of Fluorobenzene:** Subsequently, add fluorobenzene dropwise from the addition funnel, maintaining the temperature between 0-5 °C.
- **Reaction:** After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- **Quenching:** Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid.
- **Extraction:** Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with dichloromethane.
- **Washing:** Combine the organic layers and wash sequentially with deionized water, a saturated sodium bicarbonate solution, and finally with brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- **Purification:** The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel to yield pure **2-Chloro-4'-fluoroacetophenone**.



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Caption: Workflow for the synthesis of **2-Chloro-4'-fluoroacetophenone**.

Protocol 2: Synthesis of a Thioether Derivative via Nucleophilic Substitution

This protocol provides a general method for the nucleophilic substitution of the chlorine atom in **2-Chloro-4'-fluoroacetophenone** with a thiol, a common reaction in the synthesis of various biologically active molecules.

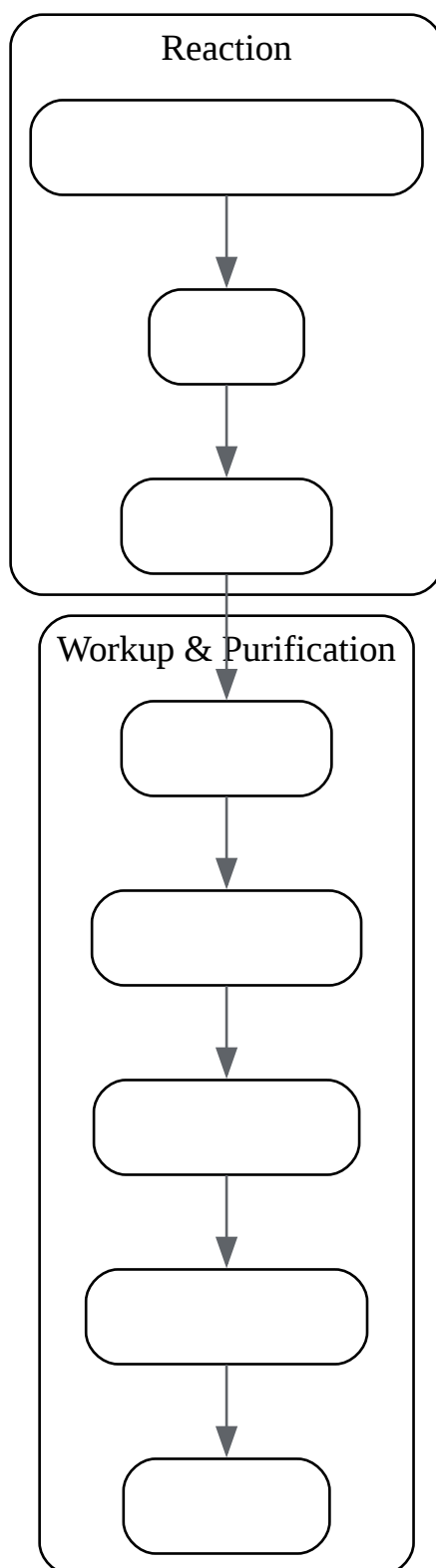
Materials:

- **2-Chloro-4'-fluoroacetophenone**
- A suitable thiol (e.g., thiophenol)
- A suitable base (e.g., potassium carbonate, K_2CO_3)
- A suitable solvent (e.g., acetone, acetonitrile)
- Round-bottom flask
- Magnetic stirrer
- Reflux condenser
- Heating mantle
- Deionized water
- Ethyl acetate
- Separatory funnel
- Anhydrous sodium sulfate (Na_2SO_4)
- Rotary evaporator

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve **2-Chloro-4'-fluoroacetophenone** and the thiol in the chosen solvent.

- **Addition of Base:** Add the base (e.g., potassium carbonate) to the solution.
- **Reaction:** Heat the reaction mixture to reflux and stir for several hours. Monitor the reaction progress by TLC.
- **Cooling and Filtration:** Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
- **Concentration:** Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
- **Workup:** Dissolve the crude product in ethyl acetate and wash with deionized water and brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- **Purification:** Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure thioether derivative.



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Caption: General workflow for a nucleophilic substitution reaction.

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